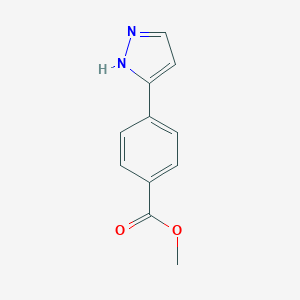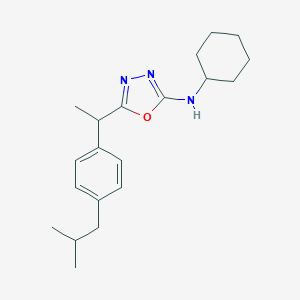
N-Cyclohexyl-5-(1-(4-(2-methylpropyl)phenyl)ethyl)-1,3,4-oxadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclohexyl-5-(1-(4-(2-methylpropyl)phenyl)ethyl)-1,3,4-oxadiazol-2-amine, also known as JNJ-40411813, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of oxadiazole derivatives and has shown promising results in preclinical studies for the treatment of various diseases.
Wirkmechanismus
N-Cyclohexyl-5-(1-(4-(2-methylpropyl)phenyl)ethyl)-1,3,4-oxadiazol-2-amine exerts its therapeutic effects by modulating the activity of certain receptors in the body. It acts as a selective antagonist of the P2X7 receptor, which is involved in the regulation of inflammation and pain. By blocking this receptor, N-Cyclohexyl-5-(1-(4-(2-methylpropyl)phenyl)ethyl)-1,3,4-oxadiazol-2-amine reduces inflammation and pain in animal models.
Biochemical and Physiological Effects:
N-Cyclohexyl-5-(1-(4-(2-methylpropyl)phenyl)ethyl)-1,3,4-oxadiazol-2-amine has been shown to have a good safety profile in preclinical studies. It has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-Cyclohexyl-5-(1-(4-(2-methylpropyl)phenyl)ethyl)-1,3,4-oxadiazol-2-amine is its potential therapeutic applications in various areas of scientific research. It has shown promising results in preclinical studies for the treatment of various diseases, including arthritis, neuropathic pain, Alzheimer's disease, and traumatic brain injury. However, one of the limitations of N-Cyclohexyl-5-(1-(4-(2-methylpropyl)phenyl)ethyl)-1,3,4-oxadiazol-2-amine is its limited availability and high cost, which may hinder its widespread use in scientific research.
Zukünftige Richtungen
There are several future directions for the research on N-Cyclohexyl-5-(1-(4-(2-methylpropyl)phenyl)ethyl)-1,3,4-oxadiazol-2-amine. One of the areas of interest is its potential therapeutic applications in the treatment of various inflammatory and pain-related disorders. Further studies are needed to determine its efficacy and safety in clinical trials. Additionally, the potential neuroprotective effects of N-Cyclohexyl-5-(1-(4-(2-methylpropyl)phenyl)ethyl)-1,3,4-oxadiazol-2-amine in various neurological disorders warrant further investigation. Finally, the development of more efficient and cost-effective synthesis methods for N-Cyclohexyl-5-(1-(4-(2-methylpropyl)phenyl)ethyl)-1,3,4-oxadiazol-2-amine may facilitate its widespread use in scientific research.
Synthesemethoden
The synthesis of N-Cyclohexyl-5-(1-(4-(2-methylpropyl)phenyl)ethyl)-1,3,4-oxadiazol-2-amine involves a series of chemical reactions starting from commercially available starting materials. The synthesis route involves the reaction of 2-amino-5-cyclohexyl-1,3,4-oxadiazole with 4-(2-methylpropyl)benzaldehyde in the presence of a suitable catalyst to obtain the intermediate product. This intermediate is then further reacted with ethyl chloroacetate to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-Cyclohexyl-5-(1-(4-(2-methylpropyl)phenyl)ethyl)-1,3,4-oxadiazol-2-amine has shown potential therapeutic applications in various areas of scientific research. It has been studied for its anti-inflammatory, analgesic, and neuroprotective effects. In preclinical studies, N-Cyclohexyl-5-(1-(4-(2-methylpropyl)phenyl)ethyl)-1,3,4-oxadiazol-2-amine has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and traumatic brain injury.
Eigenschaften
CAS-Nummer |
184706-23-8 |
|---|---|
Produktname |
N-Cyclohexyl-5-(1-(4-(2-methylpropyl)phenyl)ethyl)-1,3,4-oxadiazol-2-amine |
Molekularformel |
C20H29N3O |
Molekulargewicht |
327.5 g/mol |
IUPAC-Name |
N-cyclohexyl-5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C20H29N3O/c1-14(2)13-16-9-11-17(12-10-16)15(3)19-22-23-20(24-19)21-18-7-5-4-6-8-18/h9-12,14-15,18H,4-8,13H2,1-3H3,(H,21,23) |
InChI-Schlüssel |
QWZURBKYUONRAN-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C2=NN=C(O2)NC3CCCCC3 |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C2=NN=C(O2)NC3CCCCC3 |
Synonyme |
N-cyclohexyl-5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,3,4-oxadiazol-2-a mine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



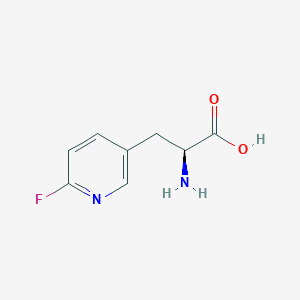
![7-Amino-5-azaspiro[2.4]heptan-4-one](/img/structure/B63954.png)

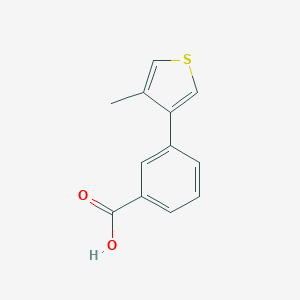

![(E)-But-2-enedioic acid;(E)-2,5-dimethyl-4,4-dioxo-N-(2-pyrrolidin-1-ylethoxy)pyrazolo[3,4-c][2,1]benzothiazepin-10-imine](/img/structure/B63959.png)

![3-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-2-methylpropanoic acid](/img/structure/B63962.png)


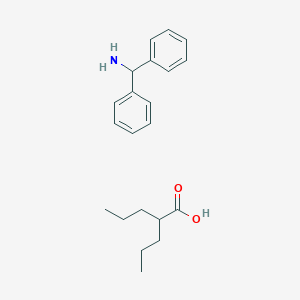
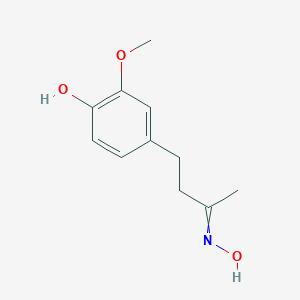
![1,2,3-Trifluoro-5-[2-fluoro-4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B63984.png)
